(2R,4R)-APDC

mGluR pharmacology G-protein coupled receptors receptor subtype selectivity

Purchase (2R,4R)-APDC for selective mGluR2/3 activation. With >250-fold selectivity and systemic activity, this ≥98% pure agonist is essential for cAMP studies and seizure models. Stereospecific (2R,4R) configuration ensures reliable results. Secure your research supply today.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 169209-63-6
Cat. No. B1663683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-APDC
CAS169209-63-6
Synonyms2R,4R-4-aminopyrrolidine-2,4-dicarboxylate
2R,4R-APDC
4-aminopyrrolidine-2,4-dicarboxylic acid
ACPT-III
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(NCC1(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
InChIKeyXZFMJVJDSYRWDQ-AWFVSMACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic Acid (2R,4R-APDC) CAS 169209-63-6: Pharmacological Profile & Procurement Guide


(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid, commonly referred to as (2R,4R)-APDC, is a conformationally constrained, aza-substituted analog of the nonselective metabotropic glutamate receptor (mGluR) agonist (1S,3R)-ACPD [1]. It is chemically defined as a pyrrolidinedicarboxylic acid with two defined stereocenters at the 2R and 4R positions. The compound functions as a highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are G-protein coupled receptors negatively coupled to adenylate cyclase [1][2]. It exhibits minimal to no activity at group I (mGlu1, mGlu5) or group III (mGlu4, mGlu6, mGlu7, mGlu8) mGluRs, nor does it interact with ionotropic glutamate receptors (NMDA, AMPA, kainate) at relevant concentrations [1].

Why Other Group II mGluR Agonists or APDC Isomers Cannot Substitute for (2R,4R)-APDC in Research & Procurement


Generic substitution among group II mGluR agonists or APDC isomers is scientifically invalid due to profound differences in receptor subtype selectivity, stereospecific binding, and functional signaling bias. While compounds like LY354740 and DCG-IV also target mGluR2/3, they exhibit nanomolar potencies and distinct subtype preferences (e.g., LY354740 is 6-fold selective for mGlu2 over mGlu3; DCG-IV acts as a competitive antagonist at group I and III mGluRs) [1][2]. Furthermore, the three alternative stereoisomers of APDC—(2S,4S)-, (2R,4S)-, and (2S,4R)-APDC—are devoid of significant mGluR binding affinity, demonstrating that biological activity is exquisitely stereospecific [3]. Substituting (2R,4R)-APDC with a nonselective agonist like (1S,3R)-ACPD introduces confounding activation of phospholipase C-coupled receptors (e.g., mGluR1/5) and ionotropic glutamate receptors, thereby obscuring experimental interpretation [1][4]. Therefore, (2R,4R)-APDC remains a unique pharmacological probe for selectively interrogating mGluR2/3-mediated inhibition of adenylate cyclase.

Quantitative Differentiation Evidence for (2R,4R)-APDC: A Comparator-Based Procurement Justification


Group II mGluR Subtype Selectivity: EC50 Values Differentiate (2R,4R)-APDC from Non-Selective Agonists

(2R,4R)-APDC demonstrates high selectivity for group II metabotropic glutamate receptors (mGluR2 and mGluR3) over group I and group III receptors. Its EC50 values for human mGlu2 and mGlu3 are 0.4 μM and 0.4 μM, respectively, while EC50 values for mGlu1, mGlu5, mGlu4, and mGlu7 exceed 100 μM, representing a >250-fold selectivity window . In contrast, the nonselective mGluR agonist (1S,3R)-ACPD activates multiple mGluR subtypes and also modulates phosphoinositide hydrolysis (EC50 = 27.7 ± 5.2 μM) [1]. This quantitative selectivity profile is a primary differentiator from broader-spectrum agonists.

mGluR pharmacology G-protein coupled receptors receptor subtype selectivity

Stereospecific Binding: Only the (2R,4R)-Enantiomer Exhibits mGluR Affinity Among APDC Isomers

The biological activity of APDC is exquisitely stereospecific. Among the four synthesized stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate, only (2R,4R)-APDC exhibits significant binding affinity for metabotropic glutamate receptors, with an IC50 of 6.49 ± 1.21 μM in ACPD-sensitive [³H]glutamate binding assays [1]. The other three isomers—(2S,4S)-, (2R,4S)-, and (2S,4R)-APDC—showed no measurable mGluR binding affinity under identical conditions [1]. This stereospecificity underscores the requirement for precisely the (2R,4R) enantiomer in any study aiming to interrogate group II mGluR function.

stereochemistry enantioselectivity pharmacological tool

Functional Signaling Bias: (2R,4R)-APDC Lacks Phosphoinositide Hydrolysis Activity Unlike 1S,3R-ACPD

(2R,4R)-APDC selectively inhibits forskolin-stimulated cAMP formation without activating phospholipase C (PLC)-mediated phosphoinositide (PI) hydrolysis. In the neonatal rat cerebral cortex, (2R,4R)-APDC at concentrations up to 100 μM failed to stimulate basal [³H]inositol monophosphate production, whereas (1S,3R)-ACPD stimulated PI hydrolysis with an EC50 of 27.7 ± 5.2 μM [1]. Both compounds inhibit cAMP formation (EC50 = 14.51 ± 5.54 μM for (2R,4R)-APDC vs. 8.17 ± 2.21 μM for (1S,3R)-ACPD) [1], but only (1S,3R)-ACPD engages the PLC pathway. This functional signaling bias defines (2R,4R)-APDC as a clean agonist for Gi/o-coupled, adenylate cyclase-inhibiting mGluRs.

signal transduction biased agonism cAMP inhibition

In Vivo Anticonvulsant Efficacy: Systemic Administration of (2R,4R)-APDC Blocks Limbic Seizures

(2R,4R)-APDC demonstrates robust anticonvulsant activity in vivo following systemic administration. In a mouse model, intracerebral injection of (1S,3R)-ACPD (400 nmol) induced characteristic limbic seizures, whereas (2R,4R)-APDC alone (200–1600 nmol, ic) did not produce seizures [1]. Importantly, systemically administered (2R,4R)-APDC blocked (1S,3R)-ACPD-induced limbic seizures in a dose-dependent manner with an EC50 of 271 mg/kg (ip) [1]. In immature rats, low intracerebroventricular doses of (2R,4R)-APDC (0.05 nmol/side) provided pronounced anticonvulsant protection against homocysteic acid-induced seizures, an effect reversed by the group II mGluR antagonist LY341495 [2].

epilepsy seizure models anticonvulsant

Neuroprotection and Functional Recovery: (2R,4R)-APDC Attenuates Nigrostriatal Degeneration in a Parkinson's Disease Model

In a rodent 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, delayed post-lesion treatment with (2R,4R)-APDC (10 nmol, intracerebral) resulted in robust neuroprotection of the nigrostriatal system [1]. This neuroprotection translated into functional recovery, as measured by improved forelimb use asymmetry and a reduction in (+)-amphetamine-induced rotation compared to vehicle-treated animals [1]. The beneficial effects were associated with a decrease in microglial markers in the substantia nigra pars compacta (SNc), suggesting an anti-inflammatory component to the mechanism [1]. In contrast, vehicle-treated animals exhibited progressive neurodegeneration and persistent motor deficits.

neuroprotection Parkinson's disease neuroinflammation

Targeted Research Applications for (2R,4R)-APDC: Where Quantitative Differentiation Drives Procurement Decisions


Pharmacological Tool for Isolating Group II mGluR-Mediated cAMP Inhibition

(2R,4R)-APDC is the agonist of choice for studies requiring selective activation of mGluR2/3 receptors negatively coupled to adenylate cyclase. Its >250-fold selectivity window over group I and III mGluRs [1], combined with its complete lack of phosphoinositide hydrolysis activity [2], ensures that observed effects on cAMP levels can be unambiguously attributed to Gi/o-coupled group II mGluRs. This is particularly critical in native tissue preparations where multiple mGluR subtypes are co-expressed.

In Vivo Studies Requiring Systemically Active Group II mGluR Agonists

Unlike many peptide-based or peripherally restricted mGluR ligands, (2R,4R)-APDC is centrally active following systemic administration [1]. This property, validated by its dose-dependent anticonvulsant effects (EC50 = 271 mg/kg, ip) [1], makes it suitable for behavioral pharmacology, disease modeling, and proof-of-concept studies where oral or intraperitoneal dosing is required. Its systemic activity differentiates it from tool compounds that necessitate direct intracerebral delivery.

Anticonvulsant and Neuroprotection Research

For investigations into the role of group II mGluRs in seizure control and excitotoxicity, (2R,4R)-APDC provides a well-validated pharmacological agent. Its anticonvulsant efficacy has been demonstrated across multiple models, including blockade of limbic seizures at 271 mg/kg (ip) [1] and protection against homocysteic acid-induced seizures at 0.05 nmol/side (icv) [2]. Furthermore, its neuroprotective effects in the 6-OHDA Parkinson's disease model [3] support its use in studies of neurodegeneration and neuroinflammation.

Stereochemistry-Dependent Studies and Negative Control Experiments

The exclusive biological activity of the (2R,4R)-enantiomer [1] makes (2R,4R)-APDC an ideal compound for experiments requiring stereochemical controls. The other APDC isomers—(2S,4S)-, (2R,4S)-, and (2S,4R)-APDC—can be procured as inactive negative controls to confirm that observed effects are stereospecific and receptor-mediated. This is a critical consideration for rigorous pharmacological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,4R)-APDC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.